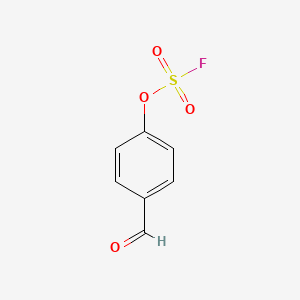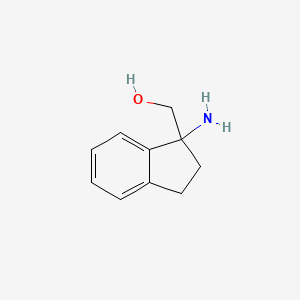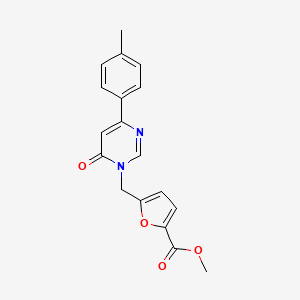
methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate," is a complex organic molecule that appears to be related to various pyrimidine derivatives with potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, biological evaluation, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can yield a variety of pyrimidine derivatives. For instance, a three-component reaction involving methyl 2-furanoylpyruvate, an aromatic aldehyde, and 5-aminotetrazole monohydrate has been used to synthesize methyl 6-aryl(hetaryl)-5-(2-furanoyl)-3,6-dihydrotetrazolo[1,5-a]pyrimidine-4-carboxylates . This suggests that the synthesis of the compound may also involve a multi-step process, potentially starting from a furanoylpyruvate derivative and incorporating an aromatic aldehyde and a nitrogen-containing heterocycle.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing nitrogen atoms. The presence of additional functional groups, such as the furan ring and the tolyl group in the compound of interest, can significantly influence the chemical behavior and potential biological activity of these molecules. The synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates from related precursors indicates the versatility of pyrimidine chemistry and the possibility of introducing various substituents to modify the core structure .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the substituents present on the core ring. For example, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates and further into pyrido[1,2-a]pyrimidin derivatives demonstrates the reactivity of such compounds under different conditions . The compound may also undergo similar transformations, potentially leading to the formation of new derivatives with different chemical and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of long-chain alkyl or alkynyl groups at specific positions on the pyrimidine ring can lead to compounds with significant antiviral activity, as seen in the case of 6-(alkyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one derivatives . This suggests that the physical and chemical properties of the compound of interest would need to be studied in detail to understand its potential as a biological agent.
科学的研究の応用
Synthesis and Derivatives
Methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate and its derivatives are primarily involved in the synthesis of various heterocyclic compounds. These compounds contain structural fragments similar to pyrimidine and pyridazine, which are analogues of nitrogen-containing bases of the pyrimidine series. For instance, the synthesis of biologically active compounds with pyridine and pyridazine fragments has been explored, indicating the compound's utility in constructing molecules for potential biological activities (Aniskova, Grinev, & Yegorova, 2017).
Antiprotozoal Agents
Research on novel dicationic imidazo[1,2-a]pyridines, which involve similar structural components, has demonstrated their potential as antiprotozoal agents. These compounds have shown strong DNA affinities and have exhibited in vitro effectiveness against T. b. rhodesiense and P. falciparum, as well as in vivo activity in animal models (Ismail et al., 2004).
Antimicrobial Agents
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, certain N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones have shown significant antibacterial and antimycobacterial activity in vitro against various microbial strains (Chambhare, Khadse, Bobde, & Bahekar, 2003).
Plant Growth Regulatory Activity
Some derivatives of similar compounds have demonstrated pronounced plant-growth regulatory activity. This indicates their potential utility in agricultural sciences for enhancing plant growth and development (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Anticancer Agents
Derivatives of this compound have been explored as potential anticancer agents. For example, certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines have shown potent microtubule depolymerizing activities and have demonstrated effectiveness against multidrug-resistant cancer cells (Devambatla, Namjoshi, Choudhary, Hamel, Shaffer, Rohena, Mooberry, & Gangjee, 2016).
特性
IUPAC Name |
methyl 5-[[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12-3-5-13(6-4-12)15-9-17(21)20(11-19-15)10-14-7-8-16(24-14)18(22)23-2/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDJJMPJSXBGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC=C(O3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-((6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)methyl)furan-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


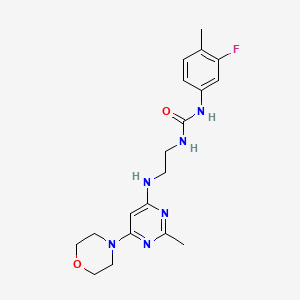
![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)
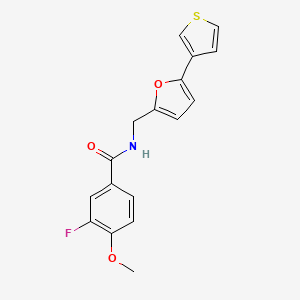
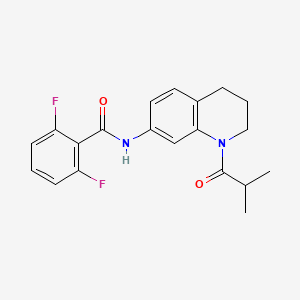
![N-(3-chloro-4-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517289.png)

![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)
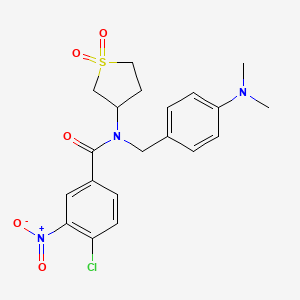
![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)
